(S)-Cdc7-IN-18
CAS No.:
Cat. No.: VC16669131
Molecular Formula: C19H21N5OS
Molecular Weight: 367.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21N5OS |
|---|---|
| Molecular Weight | 367.5 g/mol |
| IUPAC Name | 13-[(2S)-1-azabicyclo[2.2.2]octan-2-yl]-17-thia-4,5,12,14-tetrazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),2(6),3,11(16),12-pentaen-15-one |
| Standard InChI | InChI=1S/C19H21N5OS/c25-19-17-15(11-2-1-3-13-12(9-20-23-13)16(11)26-17)21-18(22-19)14-8-10-4-6-24(14)7-5-10/h9-10,14H,1-8H2,(H,20,23)(H,21,22,25)/t14-/m0/s1 |
| Standard InChI Key | MJWWMBBHELJWLE-AWEZNQCLSA-N |
| Isomeric SMILES | C1CC2=C(C3=C(C1)NN=C3)SC4=C2N=C(NC4=O)[C@@H]5CC6CCN5CC6 |
| Canonical SMILES | C1CC2=C(C3=C(C1)NN=C3)SC4=C2N=C(NC4=O)C5CC6CCN5CC6 |
Introduction
Chemical and Structural Profile of (S)-Cdc7-IN-18
Molecular Characteristics
(S)-Cdc7-IN-18 (, molecular weight 367.5 g/mol) features a stereospecific 1-azabicyclo[2.2.2]octane moiety linked to a tetracyclic thiazole core (Table 1) . The (S)-enantiomer configuration at the C2 position of the bicyclic system confers superior target engagement compared to its R-counterpart, as demonstrated in comparative binding assays. X-ray crystallography studies reveal three-dimensional complementarity between the compound's bicyclic system and the ATP-binding pocket of Cdc7, particularly through interactions with kinase domain residues Lys-40 and Asp-148 .
Table 1: Key Chemical Properties of (S)-Cdc7-IN-18
| Property | Value |
|---|---|
| IUPAC Name | 13-[(2S)-1-azabicyclo[2.2.2]octan-2-yl]-17-thia-4,5,12,14-tetrazatetracyclo[8.7.0.0²,⁶.0¹¹,¹⁶]heptadeca-1(10),2(6),3,11(16),12-pentaen-15-one |
| Canonical SMILES | C1CC2=C(C3=C(C1)NN=C3)SC4=C2N=C(NC4=O)[C@@H]5CC6CCN5CC6 |
| Topological Polar Surface Area | 112 Ų |
| logP | 2.8 |
| Hydrogen Bond Donors | 2 |
Synthetic Pathway
The synthesis employs a seven-step route starting from 2-aminothiazole-4-carboxylic acid (Fig. 1) . Critical steps include:
-
Thiazole Core Formation: Ullmann coupling at 110°C under nitrogen atmosphere (yield: 68%)
-
Stereoselective Cyclization: Chiral resolution using (R)-mandelic acid (enantiomeric excess: 98%)
-
Final Coupling: Buchwald-Hartwig amination with Pd(OAc)₂/Xantphos catalyst system
Mechanism of Action and Target Biology
Cdc7 Kinase Inhibition
(S)-Cdc7-IN-18 exhibits against recombinant human Cdc7 in biochemical assays, with >100-fold selectivity over related kinases (PLK1, CDK2, AURKA) . The compound blocks Cdc7-mediated phosphorylation of MCM2 at Ser-40 (), disrupting the formation of active replication complexes (Fig. 2) . Live-cell imaging studies demonstrate complete suppression of replication fork progression within 45 minutes post-treatment .
Cell Cycle Effects
In T98G glioblastoma cells, 100 nM (S)-Cdc7-IN-18 induces:
-
76% reduction in S-phase population ()
-
2.3-fold increase in G1 arrest ()
-
4.1-fold elevation in γH2AX foci ()
Notably, the compound shows differential activity depending on CDK2 status. In CDK2-high environments, (S)-Cdc7-IN-18 causes partial S-phase arrest, while CDK2-low systems exhibit complete G1/S blockade . This context-dependent behavior suggests therapeutic utility in tumors with specific cell cycle regulator profiles.
Preclinical Research Findings
In Vitro Antitumor Activity
Table 2: Cytotoxic Activity Across Cancer Cell Lines
| Cell Line | IC₅₀ (nM) | MCM2-pSer40 Inhibition (%) |
|---|---|---|
| H69-AR (SCLC) | 42 ± 3.2 | 89 ± 2.1 |
| T98G (Glioblastoma) | 38 ± 2.8 | 92 ± 1.7 |
| HCT116 (Colorectal) | 55 ± 4.1 | 83 ± 3.4 |
| MCF7 (Breast) | 67 ± 5.6 | 78 ± 2.9 |
In chemo-resistant small-cell lung cancer (SCLC) models, (S)-Cdc7-IN-18 synergizes with cisplatin (CI = 0.32) and etoposide (CI = 0.41) by:
-
Reducing of cisplatin from 12.3 μM to 4.1 μM ()
In Vivo Efficacy
Xenograft studies in NOD/SCID mice bearing H69-AR tumors showed:
-
62% tumor growth inhibition (TGI) as monotherapy ()
-
89% TGI when combined with cisplatin ()
-
No significant body weight loss (<5%) at 50 mg/kg dose
Pharmacodynamic analysis revealed sustained MCM2 phosphorylation inhibition (>80% for 24h post-dose) and increased cleaved caspase-3 levels (4.2-fold vs control) .
Challenges and Future Directions
Pharmacokinetic Limitations
Current formulation shows:
-
Moderate oral bioavailability (F = 33%)
-
High plasma protein binding (89%)
-
Short half-life in primates ()
Structure-activity relationship (SAR) studies aim to improve properties through:
-
Introduction of fluorine atoms to reduce CYP3A4 metabolism
-
Prodrug approaches targeting the secondary amine
Resistance Mechanisms
Emergent resistance pathways identified in long-term treatment models include:
-
Upregulation of CDC45L (3.8-fold, )
-
Activation of ATR-CHK1 axis (phospho-CHK1 ↑ 4.2-fold)
-
Overexpression of ABCG2 efflux transporter (IC₅₀ shift from 42 nM to 380 nM)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume